Cas no 1393555-58-2 (4-Chloro-5-(chloromethyl)pyridin-3-OL)

4-Chloro-5-(chloromethyl)pyridin-3-OL 化学的及び物理的性質
名前と識別子
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- AB83999
- 4-Chloro-3-chloromethyl-5-hydroxypyridine
- 4-CHLORO-5-(CHLOROMETHYL)PYRIDIN-3-OL
- 4-Chloro-5-(chloromethyl)pyridin-3-OL
-
- インチ: 1S/C6H5Cl2NO/c7-1-4-2-9-3-5(10)6(4)8/h2-3,10H,1H2
- InChIKey: OTEGZOJSUFEISA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=CC=1CCl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 33.1
4-Chloro-5-(chloromethyl)pyridin-3-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007421-500mg |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A024007421-1g |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 1g |
$1,663.20 | 2022-04-02 | |
Alichem | A024007421-250mg |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 250mg |
$734.40 | 2022-04-02 |
4-Chloro-5-(chloromethyl)pyridin-3-OL 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
4-Chloro-5-(chloromethyl)pyridin-3-OLに関する追加情報
4-Chloro-5-(chloromethyl)pyridin-3-OL: A Comprehensive Overview
The compound with CAS No. 1393555-58-2, commonly referred to as 4-Chloro-5-(chloromethyl)pyridin-3-OL, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates two chlorine atoms and a hydroxyl group, making it a unique player in various chemical reactions and applications.
Recent studies have highlighted the potential of 4-Chloro-5-(chloromethyl)pyridin-3-OL in the development of advanced materials, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are known for their high surface area, porosity, and tunable properties, which make them ideal for applications such as gas storage, catalysis, and sensing technologies. The presence of the hydroxyl group in the molecule facilitates strong hydrogen bonding interactions, which are crucial for the formation of stable frameworks.
One of the most intriguing aspects of this compound is its reactivity under different chemical conditions. Researchers have demonstrated that 4-Chloro-5-(chloromethyl)pyridin-3-OL can undergo various transformations, including nucleophilic substitution and oxidation reactions. These reactions not only enhance its versatility but also open up new avenues for its use in drug discovery and agrochemicals. For instance, its ability to act as a precursor for bioactive molecules has been explored in recent pharmacological studies.
The synthesis of 4-Chloro-5-(chloromethyl)pyridin-3-OL typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of pyridine derivatives followed by hydroxylation at specific positions. The use of transition metal catalysts has been shown to significantly improve the yield and selectivity of these reactions, making them more feasible for large-scale production.
In terms of spectroscopic characterization, this compound exhibits distinct absorption bands in UV-vis spectroscopy due to its aromaticity and electron-withdrawing substituents. These spectral features make it an excellent candidate for use in optical sensors and light-harvesting devices. Additionally, its NMR spectra provide valuable insights into the electronic environment around the functional groups, aiding in structural elucidation.
Looking ahead, the integration of 4-Chloro-5-(chloromethyl)pyridin-3-OL into emerging technologies such as flexible electronics and energy storage systems holds immense promise. Its unique electronic properties and compatibility with various synthetic strategies make it a valuable building block for next-generation materials.
In conclusion, 4-Chloro-5-(chloromethyl)pyridin-3-OL is a versatile compound with a wide range of applications across multiple disciplines. Its structural features, reactivity, and compatibility with advanced synthetic techniques position it as a key player in both academic research and industrial applications. As ongoing research continues to uncover new potentials for this molecule, its significance in the chemical sciences is expected to grow further.
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